3-Ethyl-2,5-dimethylpyrazine

Beschreibung

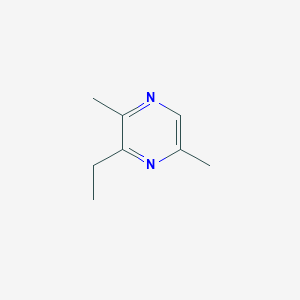

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMWOHBXYIZFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065423 | |

| Record name | 2,5-Dimethyl-3-ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13360-65-1, 27043-05-6 | |

| Record name | 3-Ethyl-2,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3,6-dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 3-ethyl-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-3-ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3,6-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2FB13VLOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-3,(5 or 6)-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Ethyl-2,5-dimethylpyrazine chemical properties and structure

An In-depth Technical Guide to 3-Ethyl-2,5-dimethylpyrazine

Introduction

3-Ethyl-2,5-dimethylpyrazine is a heterocyclic aromatic organic compound that plays a significant role in the fields of flavor chemistry and fragrance science.[1] As a member of the pyrazine family, it is renowned for its potent and characteristic aroma, often described as roasted, nutty, and reminiscent of cocoa.[2][3] This compound is a key component of the aroma profile of numerous thermally processed foods, such as roasted coffee, cocoa products, baked goods, and roasted nuts.[4] Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[5] Beyond its natural occurrence, 3-Ethyl-2,5-dimethylpyrazine is synthesized for use as a flavoring agent in a wide array of food products and as a fragrance ingredient.[4][6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and applications for researchers, scientists, and professionals in drug development.

Section 1: Molecular Structure and Physicochemical Properties

The foundational understanding of 3-Ethyl-2,5-dimethylpyrazine begins with its molecular architecture. The compound is built upon a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[4] This core structure is substituted with two methyl groups at the 2 and 5 positions, and an ethyl group at the 3 position.

Chemical Structure Diagram

Caption: 2D structure of 3-Ethyl-2,5-dimethylpyrazine.

Physicochemical Data

The utility and behavior of 3-Ethyl-2,5-dimethylpyrazine in various applications are dictated by its physical and chemical properties. A summary of these key characteristics is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [7] |

| Molecular Weight | 136.19 g/mol | [6] |

| Appearance | Colorless to pale yellow oil/liquid | [3] |

| Odor | Roasted, nutty, cocoa-like | [2][3] |

| Boiling Point | 180-181 °C | [2][3] |

| Density | 0.965 g/mL at 25 °C | [2][3] |

| Flash Point | 69.4 °C (157 °F) | [2][8] |

| Refractive Index | n20/D 1.5015 | [2][9] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ethyl acetate. | [2][3] |

| CAS Number | 13360-65-1 | [7] |

Section 2: Synthesis and Biosynthesis

Chemical Synthesis

The industrial production of 3-Ethyl-2,5-dimethylpyrazine is crucial for its application in the food and fragrance industries. One common synthetic route involves the Minisci reaction, an effective method for the alkylation of heteroaromatic compounds.[10]

Exemplary Protocol: Synthesis via Minisci Reaction [10][11]

-

Rationale: This protocol leverages the reactivity of 2,5-dimethylpyrazine under acidic and oxidative conditions to introduce an ethyl group. The use of iron(II) sulfate as a catalyst and hydrogen peroxide as an oxidant facilitates the formation of the desired product with high selectivity, minimizing the formation of isomers.[10]

-

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, combine 2,5-dimethylpyrazine (1.08g, 10mmol) and FeSO₄·7H₂O (1.13g, 4mmol).

-

Solvent Addition: Add 30 mL of deionized water and stir the mixture in an ice bath to maintain a low temperature.

-

Acidification: Slowly add concentrated sulfuric acid (0.1 mol, 6 mL) dropwise while carefully monitoring the temperature to keep it below 60 °C.

-

Oxidant Addition: After the acid addition, add hydrogen peroxide (22 mmol, 7.5 mL) dropwise, again ensuring the temperature does not exceed 60 °C.

-

Aldehyde Addition & Reaction: Add propionaldehyde (240 µL, 3 mmol) and slowly raise the temperature to 50-60 °C. Continue the reaction for 4 hours, with additional aliquots of propionaldehyde (240 µL) added at 1, 2, and 3 hours.

-

Workup: Cool the reaction mixture to room temperature and extract with 30 mL of ethyl acetate. Adjust the pH of the aqueous layer to 8 with a 20% NaOH solution, ensuring the temperature remains below 60 °C.

-

Extraction & Purification: Perform three additional extractions with ethyl acetate. Combine the organic phases, dry, and concentrate under reduced pressure to yield the crude product. Purify the resulting yellow oil via column chromatography (silica gel, ethyl acetate/petroleum ether mobile phase) to obtain pure 3-Ethyl-2,5-dimethylpyrazine.[11]

-

Biosynthesis: The Maillard Reaction

In food systems, 3-Ethyl-2,5-dimethylpyrazine is a natural product of the Maillard reaction.[5][12] This non-enzymatic browning reaction occurs between the carbonyl group of reducing sugars and the amino group of amino acids, peptides, or proteins upon heating.[13] The formation of alkylpyrazines, including the title compound, is a complex process involving Strecker degradation of amino acids and subsequent condensation and cyclization reactions.[14] The specific amino acids and sugars present in the food matrix, along with factors like temperature, pH, and water activity, influence the final profile of pyrazines formed.[15][16]

Caption: Simplified workflow of pyrazine formation via the Maillard reaction.

Section 3: Analytical Characterization

The identification and quantification of 3-Ethyl-2,5-dimethylpyrazine, particularly in complex food matrices, rely on advanced analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed method for this purpose due to its high sensitivity and selectivity.[17][18]

Protocol: GC-MS Analysis of 3-Ethyl-2,5-dimethylpyrazine

-

Rationale: This protocol is designed to separate volatile and semi-volatile compounds from a sample matrix and identify them based on their mass spectra and retention times. The use of a capillary column with a specific stationary phase allows for the separation of isomeric pyrazines, while the mass spectrometer provides structural information for unambiguous identification.[19] The use of deuterated internal standards is recommended for accurate quantification.[18][20]

-

Step-by-Step Methodology: [14][18]

-

Sample Preparation: For solid samples, utilize headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds. Weigh 3-5 g of the homogenized sample into a headspace vial. For liquid samples, direct injection or liquid-liquid extraction may be appropriate.

-

Internal Standard: Spike the sample with a known concentration of a deuterated internal standard, such as 3-Ethyl-2,5-dimethylpyrazine-d5, to correct for matrix effects and variations in instrument response.

-

GC Separation:

-

Injector: Splitless mode at 250-270 °C.

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Column: DB-WAX or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Initial temperature of 40 °C for 2 minutes, ramp up to 240 °C at a rate of 4 °C/min, and hold for 5 minutes.

-

-

MS Detection:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify 3-Ethyl-2,5-dimethylpyrazine by comparing its mass spectrum and retention index to those of an authentic standard and reference libraries (e.g., NIST).[14] Quantify the compound by comparing the peak area of the analyte to that of the internal standard.

-

Section 4: Applications and Significance

The primary application of 3-Ethyl-2,5-dimethylpyrazine is as a flavor and fragrance ingredient.[4] Its potent aroma makes it a valuable component in the formulation of savory flavors, particularly for snack foods, soups, and sauces, where it imparts a roasted and nutty character. In the fragrance industry, it is used to add warmth and complexity to various perfume compositions.

Beyond its direct use as an additive, its presence in food is often considered an indicator of the extent of the Maillard reaction and can be a marker for the quality and flavor profile of products like coffee and cocoa.[4]

Section 5: Safety and Handling

3-Ethyl-2,5-dimethylpyrazine is classified as harmful if swallowed.[6] Standard laboratory safety precautions should be observed when handling this compound, including the use of protective gloves, safety glasses, and working in a well-ventilated area.[2][21] It should be stored in a cool, dry, and dark place, away from strong oxidizing agents.[2][21] For transportation, it is classified as a combustible liquid.[21]

References

- Attygalle, A. B., & Jham, G. N. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.

- Chen, Y. H., & Ho, C. T. (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.

- BenchChem. (n.d.). High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.

- Hwang, H. I., Hartman, T. G., & Rosen, R. T. (1993). Formation of Pyrazines from the Maillard Reaction of Glucose and Glutamine-amide-15N. Journal of Agricultural and Food Chemistry, 41(11), 2112-2115.

- Leahy, M. M., & Reineccius, G. A. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.

- Hwang, H. I., Hartman, T. G., & Rosen, R. T. (1994). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N. Journal of Agricultural and Food Chemistry, 42(4), 1000-1004.

- ChemBK. (n.d.). 3-Ethyl-2,5-diMethylpyrazine.

- Stenutz. (n.d.). 3-ethyl-2,5-dimethylpyrazine.

- FooDB. (2019). Showing Compound 3-Ethyl-2,5-dimethylpyrazine (FDB020022).

- ChemicalBook. (n.d.). 3-Ethyl-2,5-diMethylpyrazine | 13360-65-1.

- NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 3-Ethyl-2,5-diMethylpyrazine synthesis.

- Lv, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 268.

- PubChem. (n.d.). 3-Ethyl-2,5-dimethylpyrazine. National Center for Biotechnology Information.

- ECHEMI. (n.d.). 13360-65-1, 3-Ethyl-2,5-dimethylpyrazine Formula.

- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).

- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Ethyl-3,5(6)-dimethylpyrazine.

- Boc Sciences. (n.d.). 3-Ethyl-2,5-dimethylpyrazine-d5.

- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(2), 433-442.

- The Good Scents Company. (n.d.). 3,6-cocoa pyrazine.

- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.

- BenchChem. (n.d.). A Comparative Analysis of 2-Ethylpyrazine and 2,5-Dimethylpyrazine Formation in Maillard Reaction Models.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 3-Ethyl-2,5-diMethylpyrazine | 13360-65-1 [chemicalbook.com]

- 4. Showing Compound 3-Ethyl-2,5-dimethylpyrazine (FDB020022) - FooDB [foodb.ca]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. 3-Ethyl-2,5-dimethylpyrazine | C8H12N2 | CID 25916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrazine, 3-ethyl-2,5-dimethyl- [webbook.nist.gov]

- 8. 3,6-cocoa pyrazine, 13360-65-1 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

- 10. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 11. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 13. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchwithrutgers.com [researchwithrutgers.com]

- 16. researchwithrutgers.com [researchwithrutgers.com]

- 17. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Natural Occurrence of 3-Ethyl-2,5-dimethylpyrazine in Foods

Abstract

3-Ethyl-2,5-dimethylpyrazine is a pivotal heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas of many thermally processed foods.[1][] Its presence is a direct consequence of complex chemical transformations, primarily the Maillard reaction, occurring during cooking, roasting, baking, and fermentation. This guide offers an in-depth exploration of the formation, natural occurrence, sensory impact, and analytical methodologies for 3-Ethyl-2,5-dimethylpyrazine. We will delve into the mechanistic pathways of its synthesis, survey its concentration across various food matrices, and provide detailed protocols for its extraction and quantification. This document is intended for researchers, food scientists, and flavor chemists seeking a comprehensive understanding of this key aroma compound.

Introduction to Alkylpyrazines in Food Aroma

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the flavor profiles of cooked foods.[3][4] Formed predominantly through the Maillard reaction—a non-enzymatic browning reaction between amino acids and reducing sugars—these compounds impart characteristic roasted, toasted, nutty, and baked notes.[3][5] Among the hundreds of pyrazines identified in food, 3-Ethyl-2,5-dimethylpyrazine (FEMA number 3149) is particularly significant for its potent and desirable aroma, reminiscent of roasted nuts, cocoa, and baked potatoes.[1][6] Its natural occurrence is widespread, having been identified in products ranging from coffee and cocoa to baked goods and roasted meats.[][7][8] Understanding the factors that govern its formation and concentration is crucial for controlling and optimizing flavor development in food processing.

Formation Pathways of 3-Ethyl-2,5-dimethylpyrazine

The generation of 3-Ethyl-2,5-dimethylpyrazine in food is not a simple, single-step process. It is the result of a complex network of reactions, primarily the Maillard reaction, but also through microbial metabolism.

The Maillard Reaction

The Maillard reaction is the principal pathway for the formation of most alkylpyrazines found in food.[3] The reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[3] The formation of 3-Ethyl-2,5-dimethylpyrazine involves several key intermediate steps:

-

Strecker Degradation: This reaction involves the interaction of α-dicarbonyl compounds (formed from sugar degradation) with amino acids. This produces Strecker aldehydes and α-aminoketones, which are crucial pyrazine precursors.[9]

-

Formation of α-aminoketones: For 3-Ethyl-2,5-dimethylpyrazine, the key precursors are aminoacetone (from amino acids like threonine) and 2-aminobutanone (from threonine or other precursors).

-

Condensation and Ring Formation: Two molecules of an α-aminoketone can condense to form a dihydropyrazine intermediate.[10]

-

Side-Chain Addition & Oxidation: The substitution pattern on the pyrazine ring is determined by the incorporation of Strecker aldehydes into the dihydropyrazine intermediate.[11] For 3-Ethyl-2,5-dimethylpyrazine, it is proposed that a dihydropyrazine intermediate reacts with acetaldehyde (a Strecker aldehyde from alanine) before oxidation to the final stable aromatic pyrazine.[10]

The specific amino acids and sugars present in the food matrix, along with process parameters like temperature, pH, and water activity, heavily influence the types and quantities of pyrazines formed.[5][11]

Microbial Formation

While the Maillard reaction is dominant, microbial pathways also contribute to pyrazine formation, especially in fermented foods. Certain bacteria, such as Bacillus subtilis, are known to produce alkylpyrazines.[12][13] The mechanism often involves the metabolism of amino acids. For instance, L-threonine can be enzymatically converted to the key intermediate aminoacetone, which then self-condenses to form 2,5-dimethyl-dihydropyrazine, a precursor to 2,5-dimethylpyrazine.[12][14] It has been demonstrated that Bacillus subtilis can produce 3-Ethyl-2,5-dimethylpyrazine through a chemoenzymatic pathway where L-threonine serves as a precursor for both aminoacetone and acetaldehyde, which then condense to form the final product.[15]

}

Caption: Simplified Maillard reaction pathway to alkylpyrazines.

Natural Occurrence and Concentration in Foods

3-Ethyl-2,5-dimethylpyrazine is naturally present in a wide array of foods that undergo thermal processing. Its concentration can vary significantly depending on the raw materials and the processing conditions (e.g., roasting time and temperature).

| Food Category | Specific Food Product | Reported Concentration Range | References |

| Beverages | Roasted Coffee (Arabica/Robusta) | 82.1 - 211.6 mg/kg (total alkylpyrazines) | [16][17] |

| Beer | up to 0.02 mg/kg | [6] | |

| Black Tea | Present (qualitative) | [8] | |

| Baked Goods | Wheat Bread, other breads | Present (qualitative) | [8] |

| Confectionery | Cocoa Powder & Chocolate | Key odorant, high flavor dilution factor | [18][19][20] |

| Meat & Fish | Roasted Beef | up to 0.013 mg/kg | [6] |

| Roast Chicken | Present (qualitative) | [8] | |

| Smoked Fish | Present (qualitative) | [8] | |

| Nuts & Seeds | Roasted Peanuts | Present (qualitative) | [7] |

| Vegetables | Raw Asparagus | Present (qualitative) | [8] |

Note: Quantitative data for this specific pyrazine is often part of a broader volatile profile. The ranges can vary widely based on the analytical method, specific product, and processing.

In coffee , pyrazines are fundamental to the classic "roasty" aroma.[21] The concentration of compounds like 3-Ethyl-2,5-dimethylpyrazine increases with the degree of roast, although excessive roasting can lead to their degradation.[22] Similarly, in cocoa , the fermentation and subsequent roasting of the beans are critical steps for the development of pyrazines, which transform the raw, bitter flavor into the characteristic rich chocolate aroma.[20] 2-Ethyl-3,5-dimethylpyrazine (an isomer) and 2,3-diethyl-5-methylpyrazine have been identified as having the highest flavor dilution factors in cocoa mass, indicating their potent contribution to the aroma.[20]

Sensory Properties and Impact

3-Ethyl-2,5-dimethylpyrazine is characterized by a potent and complex aroma profile. Its sensory attributes are highly valued in the flavor industry.

-

Odor Profile: Primarily described as nutty, roasted, cocoa, and potato-like.[1] It can also have notes of hazelnut, peanut, and chocolate.[23]

-

Flavor Profile: Contributes a nutty, hazelnut taste.[6]

-

Odor Threshold: The concentration at which a substance can be detected by the human nose. While data for 3-Ethyl-2,5-dimethylpyrazine is less common, its isomer, 2-ethyl-3,5-dimethylpyrazine, has an exceptionally low odor threshold, reported to be 0.04 µg/L in water.[24] This highlights the significant impact that even trace amounts of these compounds can have on the overall flavor of a food product.

The presence of an ethyl group in place of a methyl group on the pyrazine ring often significantly lowers the odor threshold, making ethyl-substituted pyrazines particularly impactful aroma compounds.[24]

Analytical Methodologies for Quantification

The accurate identification and quantification of 3-Ethyl-2,5-dimethylpyrazine in complex food matrices require sophisticated analytical techniques. The typical workflow involves extraction and concentration of the volatile fraction, followed by separation and detection.

}

Caption: General analytical workflow for pyrazine analysis.

Extraction Techniques

The choice of extraction method is critical and depends on the food matrix and the target analyte's volatility and concentration.

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, equilibrium-based technique where a coated fiber is exposed to the headspace above the sample.[25] It is excellent for screening volatile compounds but can be affected by matrix effects.

-

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but uses a larger volume of sorbent coated onto a magnetic stir bar, offering higher recovery and sensitivity for trace compounds.[25]

-

Solvent Assisted Flavour Evaporation (SAFE): A form of high-vacuum distillation at low temperatures. It is considered a very gentle method, ideal for isolating thermally sensitive volatile and semi-volatile compounds from fatty or complex matrices without artifact formation.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile flavor compounds.[16]

-

Gas Chromatography (GC): Separates the complex mixture of volatile compounds based on their boiling points and polarity. A non-polar or medium-polarity column (e.g., DB-5ms, DB-FFAP) is typically used for pyrazine analysis.

-

Mass Spectrometry (MS): Provides positive identification of the compounds based on their unique mass fragmentation patterns. It also serves as a highly sensitive and selective detector for quantification.

Protocol: Quantification of 3-Ethyl-2,5-dimethylpyrazine in Coffee by Stable Isotope Dilution Analysis (SIDA) using HS-SPME-GC-MS

This protocol provides a robust method for accurate quantification, which corrects for matrix effects and variations in extraction efficiency.

1. Materials and Reagents:

-

Ground roasted coffee sample.

-

3-Ethyl-2,5-dimethylpyrazine analytical standard.

-

Deuterated 3-Ethyl-2,5-dimethylpyrazine (or another suitable labeled pyrazine) as an internal standard (IS).

-

Saturated NaCl solution.

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).

2. Sample Preparation:

-

Rationale: Accurate weighing and the addition of salt are crucial. Salt increases the ionic strength of the aqueous phase, which "salts out" the volatile analytes, increasing their concentration in the headspace and improving extraction efficiency.

-

Weigh 1.0 g of ground coffee into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.

-

Add 5 mL of saturated NaCl solution.

-

Immediately seal the vial tightly.

3. HS-SPME Extraction:

-

Rationale: Incubation allows the sample to reach thermal equilibrium, ensuring consistent partitioning of volatiles into the headspace. The extraction time and temperature are optimized to ensure sufficient adsorption onto the fiber without causing thermal degradation.

-

Place the vial in an autosampler tray or heating block equipped with an agitator.

-

Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

4. GC-MS Analysis:

-

Rationale: Thermal desorption in a hot GC inlet transfers the analytes from the fiber to the analytical column. The temperature program is designed to separate the target pyrazines from other volatile compounds in the coffee.

-

Injector: 250°C, splitless mode for 2 min.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 40°C, hold for 2 min; ramp at 5°C/min to 200°C; ramp at 10°C/min to 250°C, hold for 5 min.

-

MS Parameters:

-

Transfer Line: 250°C.

-

Ion Source: 230°C.

-

Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition: Scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification.

-

SIM Ions:

-

3-Ethyl-2,5-dimethylpyrazine: Monitor target ions (e.g., m/z 136, 121).

-

Internal Standard: Monitor its corresponding molecular and fragment ions.

-

-

5. Quantification:

-

Rationale: SIDA is a highly accurate quantification method.[16] By measuring the ratio of the response of the native analyte to its labeled internal standard, any loss during sample preparation or injection is accounted for, leading to a more accurate result.

-

Construct a calibration curve by analyzing standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.

-

Calculate the concentration of 3-Ethyl-2,5-dimethylpyrazine in the sample by using the response ratio obtained from the sample analysis and the calibration curve.

Conclusion

3-Ethyl-2,5-dimethylpyrazine is a cornerstone of flavor chemistry, providing essential roasted and nutty notes to a multitude of cherished foods. Its formation via the Maillard and microbial pathways is a testament to the complex chemistry that underpins food processing. For the food scientist and researcher, a deep understanding of its formation mechanisms, sensory characteristics, and the analytical tools used for its study is indispensable. The methodologies outlined in this guide provide a framework for the precise control and optimization of this critical aroma compound, enabling the targeted development of appealing and consistent food flavors.

References

- Vertex AI Search. (n.d.). 3-Ethyl-2,5-dimethylpyrazine: Unlocking Aromatic Potential in Flavors and Fragrances. Google Cloud.

- ResearchGate. (2025). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides | Request PDF.

- ACSESS DL. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. ACSESS Digital Library.

- PubMed. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Proposed pathway of 3‐ethyl‐2,5‐dimthylpyrazine (24) via l‐threonine...

- ACS Publications. (n.d.). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry.

- The Good Scents Company. (n.d.). 3,6-cocoa pyrazine 2,5-dimethyl-3-ethylpyrazine. The Good Scents Company.

- Elsevier. (2023). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. ScienceDirect.

- ResearchGate. (n.d.). The aroma profile of the pyrazines found in cocoa and chocolate.

- Datapdf. (n.d.). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction.

- ACS Publications. (n.d.). Identification of the Key Aroma Compounds in Cocoa Powder Based on Molecular Sensory Correlations. Journal of Agricultural and Food Chemistry.

- ScienceDirect. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.

- MDPI. (n.d.).

- PubMed. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS).

- FlavScents. (n.d.). 3,5(6)-cocoa pyrazine. FlavScents.

- BOC Sciences. (n.d.). CAS 13925-07-0 2-Ethyl-3,5-dimethylpyrazine. BOC Sciences.

- ResearchGate. (2025). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods.

- ResearchGate. (2025). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS) | Request PDF.

- SciELO. (n.d.). Analysis of the chemical composition and glyphosate residue in Conilon coffee beans. SciELO.

- CentAUR. (n.d.).

- ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology.

- ResearchGate. (n.d.). (PDF) Odor Threshold of Some Pyrazines.

- CABI Digital Library. (n.d.). Optimization of roasting conditions for high-quality Arabica coffee. CABI.

-

ResearchGate. (n.d.). Metabolic pathways for 2,5-dimethylpyrazine and 2,3,5,6-tetramethylprazine synthesis[18]. ResearchGate.

- NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST WebBook.

- Taylor & Francis Online. (2023). Coffee volatile compounds. International Journal of Food Science and Nutrition.

- Malaysian Journal of Fundamental and Applied Sciences. (2014). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. MJFAS.

- FooDB. (2010). Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021). FooDB.

- PubChem. (n.d.). 3-Ethyl-2,5-dimethylpyrazine.

- FooDB. (2010). Showing Compound 3-Ethyl-2,5-dimethylpyrazine (FDB020022). FooDB.

- BenchChem. (2025).

- Nature. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports.

Sources

- 1. nbinno.com [nbinno.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3,6-cocoa pyrazine, 13360-65-1 [thegoodscentscompany.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. datapdf.com [datapdf.com]

- 11. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. worldcocoafoundation.org [worldcocoafoundation.org]

- 20. mdpi.com [mdpi.com]

- 21. foodsciencejournal.com [foodsciencejournal.com]

- 22. scielo.br [scielo.br]

- 23. 3,5(6)-cocoa pyrazine [flavscents.com]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The Microbial Forge: A Technical Guide to the Biosynthesis of 3-Ethyl-2,5-dimethylpyrazine

Introduction: The Aromatic Allure of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal in the flavor and aroma profiles of a vast array of foods and beverages. Their characteristic nutty, roasted, and toasted notes are hallmarks of thermally processed products like coffee, cocoa, and baked goods. Beyond their sensory significance, certain pyrazines serve as crucial intermediates in the pharmaceutical industry. 3-Ethyl-2,5-dimethylpyrazine (EDMP), in particular, is a key flavor component with a roasted cocoa or nutty aroma. While traditionally associated with the Maillard reaction at high temperatures, the microbial biosynthesis of pyrazines offers a sustainable and controllable alternative for producing these valuable compounds under mild conditions. This guide provides an in-depth exploration of the biosynthetic pathway of 3-Ethyl-2,5-dimethylpyrazine in microorganisms, offering a technical resource for researchers in biotechnology, food science, and drug development.

The Chemoenzymatic Blueprint: Unraveling the Biosynthesis of 3-Ethyl-2,5-dimethylpyrazine

The microbial synthesis of 3-Ethyl-2,5-dimethylpyrazine is a fascinating example of a chemoenzymatic pathway, where enzyme-catalyzed reactions generate key precursors that then chemically condense to form the final product. The primary building block for this pyrazine is the amino acid L-threonine.[1][2] The pathway hinges on the coordinated action of two key enzymes, often encoded by a conserved bacterial operon, and a final non-enzymatic condensation step.

Core Precursors and Key Enzymatic Players

The biosynthesis of EDMP requires the generation of two essential precursor molecules: aminoacetone and acetaldehyde .

-

Aminoacetone Synthesis via L-threonine 3-dehydrogenase (TDH): The pathway is initiated by the NAD⁺-dependent oxidation of L-threonine, a reaction catalyzed by L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103).[3] This enzymatic step produces the unstable intermediate, L-2-amino-acetoacetate, which spontaneously decarboxylates to yield aminoacetone .[2][4]

-

Acetaldehyde Provision by 2-amino-3-ketobutyrate CoA ligase (KBL) / L-threonine aldolase: The second precursor, acetaldehyde , is supplied by the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) (EC 2.3.1.29), also known as glycine acetyltransferase.[5][6] While its primary metabolic role is to catalyze the pyridoxal phosphate (PLP)-dependent cleavage of 2-amino-3-ketobutyrate into glycine and acetyl-CoA, KBL exhibits a secondary L-threonine aldolase activity .[5][7] This aldolase activity cleaves L-threonine into glycine and acetaldehyde. Notably, this acetaldehyde-producing activity is more pronounced at low concentrations of coenzyme A (CoA), a condition that disfavors its primary ligase function.[7]

The Final Condensation: A Spontaneous Assembly

Once both aminoacetone and acetaldehyde are present in the cellular environment, the final assembly of 3-Ethyl-2,5-dimethylpyrazine occurs through a spontaneous condensation reaction. This non-enzymatic step involves the condensation of two molecules of aminoacetone and one molecule of acetaldehyde .[7] This chemoenzymatic strategy, relying on enzymatic production of reactive precursors followed by spontaneous chemical reaction, is an efficient microbial method for generating molecular complexity.

Visualizing the Pathway

The biosynthetic pathway of 3-Ethyl-2,5-dimethylpyrazine can be visualized as a branched process originating from L-threonine, with the two key enzymes, TDH and KBL, channeling the precursor towards the formation of aminoacetone and acetaldehyde, respectively.

Sources

- 1. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. L-threonine 3-dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identity and some properties of the L-threonine aldolase activity manifested by pure 2-amino-3-ketobutyrate ligase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three-dimensional structure of 2-amino-3-ketobutyrate CoA ligase from Escherichia coli complexed with a PLP-substrate intermediate: inferred reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA … [ouci.dntb.gov.ua]

Topic: Formation of 3-Ethyl-2,5-dimethylpyrazine in the Maillard Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylpyrazines are a class of potent aroma compounds paramount to the sensory profiles of thermally processed foods and are also investigated for their biological activities. Among them, 3-Ethyl-2,5-dimethylpyrazine (EDMP) imparts desirable roasted, nutty, and coffee-like notes.[1][2] Understanding its formation is critical for flavor chemists aiming to enhance desirable aromas and for scientists in other fields exploring heterocyclic compounds. This guide provides an in-depth analysis of the formation mechanisms of EDMP through the Maillard reaction, contrasting the classical Strecker degradation pathway with a validated chemoenzymatic route. We will dissect the precursor molecules, propose reaction pathways, and provide a robust experimental protocol for validation, designed to meet the rigorous standards of scientific research.

Introduction: The Maillard Reaction and the Genesis of Flavor

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is one of the most important chemical processes in food science. It is responsible for the color, aroma, and flavor of countless products, from baked bread to roasted coffee. The reaction proceeds through a complex cascade of events, initiating with the condensation of a carbonyl group from a sugar and an amino group from an amino acid, forming an N-substituted glycosylamine. This subsequently undergoes rearrangement to form Amadori or Heyns products.[3][4]

The later stages of the reaction involve the degradation of these intermediates into a plethora of reactive species, including α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal, diacetyl) and reductones. These compounds are the direct precursors to a vast array of heterocyclic flavor molecules, including the highly significant alkylpyrazines. Pyrazines are generally formed through the condensation of two α-aminocarbonyl intermediates, which are primarily generated via the Strecker degradation of amino acids in the presence of α-dicarbonyls.[5][6]

Core Formation Pathways of 3-Ethyl-2,5-dimethylpyrazine (EDMP)

The structure of EDMP—a pyrazine ring substituted with two methyl groups and one ethyl group—necessitates a specific combination of precursor fragments. Its formation can be approached from two distinct, yet related, mechanistic viewpoints.

The Classical Maillard Route via Strecker Degradation

The most accepted general mechanism for pyrazine formation provides a strong foundation for postulating the specific pathway to EDMP.[4] This route hinges on the generation of specific α-aminocarbonyls and Strecker aldehydes that can assemble into the target molecule.

The key intermediates required for EDMP are two molecules of aminoacetone and one molecule of acetaldehyde.

-

Aminoacetone (an α-aminocarbonyl): This intermediate can be formed from the Strecker degradation of the amino acid L-threonine.[7][8]

-

Acetaldehyde (a Strecker aldehyde): This can be generated from the Strecker degradation of several amino acids, including L-threonine and L-alanine.[1]

Based on these precursors, a plausible formation mechanism involves three primary stages:

-

Dihydropyrazine Formation: Two molecules of aminoacetone condense to form 3,6-dihydro-2,5-dimethylpyrazine. This is a well-established dimerization reaction for α-aminocarbonyls.[8]

-

Side-Chain Addition: The resulting dihydropyrazine, a nucleophile, attacks the carbonyl carbon of acetaldehyde (a Strecker aldehyde). This is followed by the elimination of a water molecule to form an ethyl-substituted dihydropyrazine intermediate. This mechanism of aldehyde incorporation is a known pathway for generating more complex alkylpyrazines.[1]

-

Aromatization: The final step is the oxidation of the dihydropyrazine ring to yield the stable, aromatic 3-Ethyl-2,5-dimethylpyrazine.

Caption: Proposed Maillard pathway for EDMP formation.

The Chemoenzymatic Pathway from L-Threonine

Recent research has illuminated a highly specific and efficient chemoenzymatic route for EDMP synthesis originating solely from L-threonine.[9][10][11] This pathway, observed in bacteria, demonstrates how biological systems can generate the same key precursors identified in the classical Maillard reaction.

The mechanism proceeds as follows:

-

Aminoacetone Supply: The enzyme L-threonine 3-dehydrogenase catalyzes the oxidation of L-threonine to produce 2-amino-3-ketobutyrate. This intermediate is unstable and spontaneously decarboxylates to yield aminoacetone.

-

Acetaldehyde Supply: Concurrently, the enzyme 2-amino-3-ketobutyrate CoA ligase, which also possesses threonine aldolase activity, acts on L-threonine to produce acetaldehyde.

-

Spontaneous Condensation: As in the Maillard model, two molecules of the enzymatically generated aminoacetone and one molecule of acetaldehyde condense and ultimately form EDMP. This final assembly is a non-enzymatic chemical reaction.[11]

This pathway is significant as it confirms the identity of the core building blocks of EDMP and highlights the synergy between enzymatic and spontaneous chemical reactions.

Caption: Validated chemoenzymatic pathway for EDMP synthesis.

Experimental Design: A Self-Validating Protocol

To empirically validate the proposed Maillard precursors, a controlled model system experiment is essential. The following protocol is designed as a self-validating system, where each condition is designed to test a specific aspect of the formation hypothesis.

Objective

To determine the relative contributions of L-threonine (as an aminoacetone source) and L-alanine (as an acetaldehyde source) to the formation of 3-Ethyl-2,5-dimethylpyrazine in a glucose-based Maillard reaction model.

Experimental Model Systems

A series of model reactions will be conducted. Each system is prepared in a sealed, pressure-resistant glass vial to prevent the loss of volatile compounds.

| System ID | Amino Acid(s) | Reducing Sugar | Rationale |

| SYS-1 | L-Threonine | D-Glucose | Tests for EDMP formation from a single amino acid capable of producing both precursor types. |

| SYS-2 | L-Alanine | D-Glucose | Control to assess acetaldehyde's role and rule out EDMP formation without an aminoacetone source. |

| SYS-3 | L-Threonine + L-Alanine | D-Glucose | Tests the hypothesis that combining a primary aminoacetone source (Threonine) and a primary acetaldehyde source (Alanine) enhances EDMP yield. |

| SYS-4 | None | D-Glucose | Blank control to account for any background pyrazine formation from sugar degradation alone. |

Detailed Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 0.2 M sodium phosphate buffer solution and adjust the pH to 8.0. A slightly alkaline pH is known to promote pyrazine formation.[6]

-

Prepare stock solutions of D-Glucose (2 M), L-Threonine (1 M), and L-Alanine (1 M) in the phosphate buffer.

-

-

Reaction Setup:

-

For each system, combine the reagents in a 20 mL headspace vial according to the table below to achieve a final volume of 5 mL.

-

SYS-1: 1.25 mL Glucose stock, 1.25 mL Threonine stock, 2.5 mL Buffer.

-

SYS-2: 1.25 mL Glucose stock, 1.25 mL Alanine stock, 2.5 mL Buffer.

-

SYS-3: 1.25 mL Glucose stock, 0.625 mL Threonine stock, 0.625 mL Alanine stock, 2.5 mL Buffer.

-

SYS-4: 1.25 mL Glucose stock, 3.75 mL Buffer.

-

Immediately cap each vial with a magnetic crimp cap fitted with a PTFE/silicone septum.

-

-

Thermal Processing:

-

Place the vials in a pre-heated oven or a thermostatically controlled heating block.

-

Heat all samples at 140°C for 90 minutes.[6] This condition is robust enough to generate significant volatiles.

-

After heating, immediately transfer the vials to an ice bath to quench the reaction.

-

-

Volatile Compound Extraction:

-

Use Solid-Phase Microextraction (SPME) for efficient and solventless extraction.

-

Equilibrate the quenched vial at 60°C for 15 minutes in a water bath.

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes while maintaining the 60°C temperature.

-

Retract the fiber and immediately proceed to analysis.

-

-

Analysis and Quantification:

-

Analyze the extracted volatiles using Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Conditions: Use a non-polar column (e.g., DB-5ms). Program the oven from 40°C (hold 3 min) to 250°C at a rate of 5°C/min.

-

MS Conditions: Operate in full scan mode (m/z 35-350) with electron ionization at 70 eV.

-

Identification: Identify EDMP by comparing its mass spectrum and retention index with an authentic chemical standard.

-

Quantification: Generate a calibration curve using the authentic standard to quantify the concentration of EDMP in each sample.

-

Caption: Experimental workflow for Maillard model systems.

Conclusion and Future Directions

The formation of 3-Ethyl-2,5-dimethylpyrazine is a nuanced process governed by the availability of specific molecular precursors. Evidence from both classical Maillard reaction studies and modern chemoenzymatic research converges on a core mechanism: the condensation of two aminoacetone units with one acetaldehyde unit.[1][9][11] While L-threonine serves as a potent single source for these precursors, the strategic combination of different amino acids can modulate their relative concentrations, thereby influencing the final aroma profile.

The provided experimental protocol offers a robust framework for researchers to validate these pathways and explore the impact of varying reaction parameters. For drug development professionals, understanding the synthesis of such heterocyclic compounds in model systems can provide insights into their potential formation and stability under physiological or processing conditions. Future work should focus on isotopic labeling studies to definitively trace the carbon and nitrogen atoms from specific precursors to the final pyrazine structure, providing unequivocal evidence for the proposed mechanisms.

References

-

Shu, C.-K. (1999). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry, 47(5), 2058-2062. [Link][3][4]

-

Chen, J. H., & Ho, C. T. (1999). Pyrazine formation from serine and threonine. Journal of agricultural and food chemistry, 47(2), 642-645. [Link][7]

-

Shu, C. K. (1998). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry, 46(4), 1515–1517. [Link]

-

Yoshida, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Communications Chemistry, 4(1), 108. [Link][9]

-

Yoshida, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Osaka University Knowledge Archive. [Link][10]

-

Zhu, M., et al. (2025). Promoted formation of pyrazines by targeted precursor addition to improve aroma of thermally processed methionine-glucose Amadori compound. Food Chemistry, 465, 142033. [Link]

-

Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818–2822. [Link][1]

-

Yoshida, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. ResearchGate. [Link][11]

-

Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 699. [Link][6]

-

NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

Parker, J. K., et al. (n.d.). Targeted precursor addition to increase baked flavour in a low acrylamide potato-based matrix. CentAUR. [Link][12]

-

Shipar, A. H. (2005). THE MAILLARD REACTION. ResearchGate. [Link]

-

Cui, H., et al. (2020). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 86(14). [Link][8]

Sources

- 1. datapdf.com [datapdf.com]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA … [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]

Sensory properties and aroma profile of 3-Ethyl-2,5-dimethylpyrazine

An In-depth Technical Guide to the Sensory & Analytical Profile of 3-Ethyl-2,5-dimethylpyrazine

Authored by: Gemini, Senior Application Scientist

Introduction: The Aromatic Signature of Roasting

3-Ethyl-2,5-dimethylpyrazine (CAS No. 13360-65-1) is a heterocyclic, nitrogen-containing organic compound that plays a pivotal role in the sensory landscape of many foods and beverages.[1][2] As a member of the pyrazine family, it is a quintessential product of the Maillard reaction—the complex series of chemical interactions between amino acids and reducing sugars that occurs during thermal processing. This reaction is responsible for the desirable colors, tastes, and, most notably, the characteristic aromas of roasting, baking, and frying.

The presence of 3-Ethyl-2,5-dimethylpyrazine imparts a highly sought-after aromatic profile, evoking notes of roasted nuts, cocoa, and coffee.[3][4][5] Its potent and distinctive aroma makes it an indispensable compound for the flavor and fragrance industries, where it is used to create and enhance authentic roasted flavor profiles in a vast array of consumer products, from coffee and chocolate to savory snacks and baked goods.[3] This guide provides a detailed exploration of its sensory characteristics, physicochemical properties, and the analytical methodologies employed for its characterization, tailored for researchers and professionals in food science and drug development.

-

IUPAC Name: 3-Ethyl-2,5-dimethylpyrazine

-

Molecular Formula: C₈H₁₂N₂

-

CAS Number: 13360-65-1

-

Synonyms: 2,5-Dimethyl-3-ethylpyrazine, 3,6-Cocoa pyrazine[1][7]

Part 1: Sensory Profile and Physicochemical Properties

The sensory impact of an aroma compound is a function of both its inherent chemical structure and its concentration within a given matrix. 3-Ethyl-2,5-dimethylpyrazine is distinguished by a potent and complex aroma profile that is highly valued for its contribution to "brown" flavor notes.

Aroma and Flavor Descriptors

The aroma of 3-Ethyl-2,5-dimethylpyrazine is consistently described with a vocabulary associated with roasted and thermally processed foods. While individual perception can vary, the most frequently cited descriptors include:

-

Primary Notes: Roasted, Nutty (specifically hazelnut and peanut), Earthy[3]

-

Secondary Notes: Cocoa, Coffee, Potato-chip-like, Burnt almonds[4][5][8]

Its taste profile at a concentration of 5 ppm is characterized as nutty and hazelnut-like.[7] This compound is a key contributor to the desirable aroma of numerous foods, including coffee, cocoa powder, roasted peanuts, Swiss cheese, and cooked beef.[9][10]

Caption: Sensory profile of 3-Ethyl-2,5-dimethylpyrazine.

Quantitative Sensory Data and Physicochemical Properties

The odor detection threshold—the minimum concentration at which a compound can be perceived—is a critical parameter for evaluating its sensory impact. While specific thresholds for pyrazines can vary significantly depending on the medium (e.g., water, oil, air) and the analytical method used, they are generally known for their low thresholds, meaning they are effective aroma contributors even at very small concentrations.[11][12]

The table below summarizes the key physicochemical properties of 3-Ethyl-2,5-dimethylpyrazine.

| Property | Value | Source(s) |

| CAS Registry Number | 13360-65-1 | [1][2][13] |

| Molecular Weight | 136.19 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [14] |

| Boiling Point | 180-181 °C at 760 mmHg | [12] |

| Density | 0.965 g/mL at 25 °C | [12] |

| Flash Point | 69.4 °C (157 °F) | [7] |

| Refractive Index | ~1.5015 (n20/D) | [2] |

| Solubility | Soluble in organic solvents, oils, and slightly soluble in water. | [14][15] |

Part 2: Analytical Workflow for Characterization

The definitive characterization of volatile aroma compounds like 3-Ethyl-2,5-dimethylpyrazine from a complex food matrix requires a sophisticated analytical approach. The industry-standard methodology combines sensitive sample preparation with high-resolution separation and dual detection systems that provide both chemical identification and sensory perception data.

Core Technique: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples a gas chromatograph with a human assessor who acts as a highly sensitive and specific detector.[16][17] As volatile compounds elute from the GC column, the effluent is split between a conventional detector (like a Mass Spectrometer) and a sniffing port, allowing the analyst to directly correlate specific chemical peaks with their perceived aroma.[17][18] This approach is indispensable for identifying which of the hundreds of volatile compounds in a food are truly "odor-active" and contribute to its overall aroma profile.[16][19]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

To isolate and concentrate volatile pyrazines from a sample matrix prior to GC analysis, Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method.[20] This solvent-free technique utilizes a fused silica fiber coated with a sorbent material.[21] The fiber is exposed to the headspace (the vapor phase) above the sample, where volatile analytes partition onto the fiber coating. After an equilibrium period, the fiber is retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.[20] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for the broad range of volatiles, including pyrazines, found in food.[22]

Caption: Workflow for HS-SPME-GC-O/MS analysis.

Experimental Protocol: HS-SPME-GC-O/MS Analysis of 3-Ethyl-2,5-dimethylpyrazine

This protocol provides a validated system for identifying and characterizing 3-Ethyl-2,5-dimethylpyrazine in a food matrix (e.g., ground roasted peanuts).

1. Sample Preparation & Extraction (HS-SPME):

- Objective: To isolate and concentrate volatile compounds from the sample headspace.

- Procedure:

- Accurately weigh 2.0 g of the homogenized sample into a 20 mL glass headspace vial.

- Add 1.0 g of Sodium Chloride (NaCl) to the vial. This "salting-out" effect increases the volatility of many organic compounds, enhancing their transfer to the headspace.[23]

- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

- Place the vial in an autosampler tray equipped with an agitator and heater.

- Equilibrate the sample at 60°C for 15 minutes with agitation to facilitate the release of volatiles.

- Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for 30 minutes at 60°C to extract the analytes.[22]

2. GC-MS/O Analysis & Desorption:

- Objective: To separate, identify, and sensorially evaluate the extracted compounds.

- Procedure:

- Immediately after extraction, transfer the SPME fiber to the heated GC injection port (set at 250°C) for thermal desorption for 5 minutes in splitless mode.

- The desorbed analytes are carried by the helium carrier gas onto the analytical column (e.g., a DB-WAX or DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Employ a GC oven temperature program: initial temperature of 40°C held for 2 minutes, ramped at 5°C/min to 240°C, and held for 5 minutes.

- At the end of the column, the effluent is split (e.g., 1:1 ratio) between the Mass Spectrometer (MS) detector and the heated olfactory detection port (ODP, maintained at 230°C).

- MS Detection: The MS scans a mass range of m/z 35-350. Compound identification is achieved by comparing the obtained mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing retention indices with those of authentic standards.[24]

- Olfactometry (O) Detection: A trained panelist sniffs the effluent from the ODP throughout the GC run, recording the time, intensity, and description of each perceived odor in an aromagram.

3. Data Analysis & Confirmation:

- Objective: To correlate instrumental data with sensory perception for unambiguous identification.

- Procedure:

- The chromatogram from the MS detector is overlaid with the aromagram from the O-detection.

- An odor detected at a specific retention time is correlated with the chemical peak eluting at the same time.

- The identification of the peak as 3-Ethyl-2,5-dimethylpyrazine is confirmed by its mass spectrum and by matching its retention time with that of a pure standard analyzed under the identical conditions.

References

-

Fuller, G. H., Steltenkamp, R., & Tisserand, G. A. (1964). The gas chromatograph with human sensor: perfumer model. Annals of the New York Academy of Sciences, 116(2), 711-724. (Note: Foundational concept, specific URL not available from search, referencing the technique's origin)[16]

-

ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. [Link][19][25]

-

AOC, a Trusted Brand of Fine Chemicals. (n.d.). Exploring 2-Ethyl-3,5-Dimethylpyrazine: A Key Flavor and Fragrance Intermediate. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook. [Link][1]

-

ResearchGate. (n.d.). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. [Link][23]

-

PubMed. (2024). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. [Link][19]

-

Stenutz, R. (n.d.). 3-ethyl-2,5-dimethylpyrazine. The LRI & Odor Database. [Link][26]

-

The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. [Link][27]

-

National Center for Biotechnology Information (NCBI). (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. [Link][17]

-

Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. [Link][18]

-

ACS Publications. (2002). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Journal of Agricultural and Food Chemistry. [Link][20]

-

National Center for Biotechnology Information (NCBI). (n.d.). 3-Ethyl-2,5-dimethylpyrazine. PubChem. [Link][6]

-

ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. [Link][28]

-

Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer. [29]

-

MDPI. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules. [Link][21]

-

PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link][24]

-

National Center for Biotechnology Information (NCBI). (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. [Link][30]

-

National Center for Biotechnology Information (NCBI). (n.d.). 2-Ethyl-3,5-dimethylpyrazine. PubChem. [Link][14]

-

IntechOpen. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. [Link][22]

-

ResearchGate. (n.d.). Analytical methods for pyrazine detection. [Link][31]

-

The Good Scents Company. (n.d.). 3,5-cocoa pyrazine. [Link][4]

-

ResearchGate. (2014). Odor Threshold of Some Pyrazines. [Link][11]

-

ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology. [Link][32]

-

FooDB. (2010). Showing Compound 3-Ethyl-2,5-dimethylpyrazine (FDB020022). [Link][9]

-

ACS Publications. (2006). Identification of the Key Aroma Compounds in Cocoa Powder Based on Molecular Sensory Correlations. Journal of Agricultural and Food Chemistry. [Link][8]

-

MySkinRecipes. (n.d.). 3-Ethyl-2,5-diMethylpyrazine. [Link][12]

-

The Good Scents Company. (n.d.). 3,6-cocoa pyrazine. [Link][7]

Sources

- 1. Pyrazine, 3-ethyl-2,5-dimethyl- [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. 2-ethyl-3,5-dimethylpyrazine | 27043-05-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 3,5-cocoa pyrazine, 13925-07-0 [thegoodscentscompany.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Ethyl-2,5-dimethylpyrazine | C8H12N2 | CID 25916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,6-cocoa pyrazine, 13360-65-1 [thegoodscentscompany.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Showing Compound 3-Ethyl-2,5-dimethylpyrazine (FDB020022) - FooDB [foodb.ca]

- 10. Welcome to FlavorDB [fsbi-db.de]

- 11. researchgate.net [researchgate.net]

- 12. 3-Ethyl-2,5-diMethylpyrazine [myskinrecipes.com]

- 13. 3-Ethyl-2,5-diMethylpyrazine | 13360-65-1 [chemicalbook.com]

- 14. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 17. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 19. Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. 3-ethyl-2,5-dimethylpyrazine [stenutz.eu]

- 27. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]

- 30. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,5-dimethylpyrazine

This guide provides a comprehensive overview of the key physical properties of 3-Ethyl-2,5-dimethylpyrazine, a significant heterocyclic aromatic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the boiling point and density of this compound, supported by experimental considerations and methodologies.

Introduction to 3-Ethyl-2,5-dimethylpyrazine

3-Ethyl-2,5-dimethylpyrazine, with the chemical formula C8H12N2, is a substituted pyrazine that contributes to the flavor and aroma profiles of various foods and beverages, including coffee and cocoa.[1] Pyrazines, as a class of compounds, are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] The specific arrangement of alkyl substituents on the pyrazine ring, as in 3-Ethyl-2,5-dimethylpyrazine, significantly influences its physicochemical characteristics and sensory properties. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its application in flavor chemistry, as well as for its synthesis, purification, and handling in a laboratory or industrial setting.

Core Physical Properties

The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and the packing of molecules in a liquid state. For 3-Ethyl-2,5-dimethylpyrazine, these properties have been experimentally determined and are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 180-181 °C | at standard atmospheric pressure (lit.)[2] |

| 180.5 °C | at 760.00 mm Hg[3] | |

| Density | 0.965 g/mL | at 25 °C (lit.)[2][4] |

| 0.973 g/cm³ | at 24 °C | |

| 0.966 g/cm³ | Not specified[5] |

These values indicate that 3-Ethyl-2,5-dimethylpyrazine is a high-boiling liquid with a density slightly less than that of water under ambient conditions. The consistency of these values across different sources lends confidence to their accuracy.

Experimental Determination of Physical Properties

The determination of the boiling point and density of a pyrazine derivative like 3-Ethyl-2,5-dimethylpyrazine requires meticulous experimental technique to ensure accurate and reproducible results. The following protocols outline the standard methodologies employed for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 3-Ethyl-2,5-dimethylpyrazine, a micro-boiling point or distillation method is typically employed.

Protocol for Boiling Point Determination (Distillation Method):

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume of 3-Ethyl-2,5-dimethylpyrazine into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle or an oil bath.

-

Equilibrium: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not exactly 760 mmHg, a pressure correction may be necessary to report the boiling point at standard pressure.

The rationale behind using distillation for boiling point determination lies in establishing a clear equilibrium between the liquid and vapor phases, which is the definition of the boiling point. The use of boiling chips prevents bumping and superheating, which could lead to inaccurate temperature readings.

Determination of Density

The density of a liquid is its mass per unit volume. A pycnometer or a digital density meter provides the most accurate results for a liquid like 3-Ethyl-2,5-dimethylpyrazine.

Protocol for Density Determination (Pycnometer Method):

-

Pycnometer Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty, dry pycnometer accurately.

-

Water Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C) and weigh it. The difference in weight gives the mass of the water. The known density of water at this temperature allows for the precise determination of the pycnometer's volume.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with 3-Ethyl-2,5-dimethylpyrazine at the same temperature and weigh it.

-

Calculation: The mass of the 3-Ethyl-2,5-dimethylpyrazine is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

This method is self-validating as the calibration step with a standard (water) ensures the accuracy of the volume measurement, which is critical for a precise density determination.

Experimental Workflow Visualization

The logical flow of determining the physical properties of 3-Ethyl-2,5-dimethylpyrazine can be visualized as follows:

Caption: Workflow for the experimental determination of boiling point and density.

Conclusion

The physical properties of 3-Ethyl-2,5-dimethylpyrazine, specifically its boiling point and density, are well-defined in the scientific literature. This guide has provided these key values and outlined the standard, self-validating experimental protocols for their determination. For researchers and professionals, a precise understanding and accurate measurement of these properties are crucial for the successful application and manipulation of this important flavor compound.

References

-

ChemBK. 3-Ethyl-2,5-diMethylpyrazine. [Link]

-

The Good Scents Company. coffee pyrazine 2-methyl-5-ethylpyrazine. [Link]

-